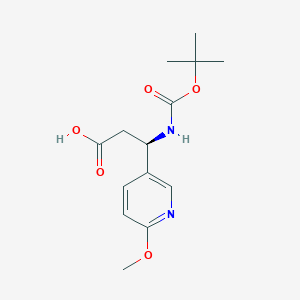

(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Beschreibung

(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid (CAS: 1212298-83-3) is a chiral amino acid derivative with a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 6-methoxypyridin-3-yl substituent, which confers unique steric and electronic properties. It is used in pharmaceutical research, particularly in the synthesis of peptidomimetics and enzyme inhibitors.

Eigenschaften

IUPAC Name |

(3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZLXMQVYNXDQH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375935 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212298-83-3 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanistic Basis of 1,3-Nitrogen Migration

The iron-catalyzed 1,3-nitrogen migration converts azanyl esters (RCO₂NHBoc) into N-Boc-protected α-amino acids via a radical-involving mechanism. The chiral iron catalyst (R,R)-FeBIPF₂, featuring fluorinated benzimidazole ligands, induces asymmetry during the migration step, ensuring high enantiomeric excess (ee). For the target compound, the precursor azanyl ester 1 (3-(6-methoxypyridin-3-yl)propanoyloxycarbamate) undergoes rearrangement to yield the (R)-configured product (Figure 1).

Key Mechanistic Steps :

-

Coordination : The iron catalyst binds to the azanyl ester, polarizing the N–O bond.

-

Homolytic Cleavage : The N–O bond breaks, generating a nitrogen-centered radical and an acyloxy radical.

-

Radical Recombination : The nitrogen radical migrates to the α-carbon, followed by recombination to form the α-amino acid skeleton.

Catalyst Screening and Optimization

Modifications to the iron catalyst’s ligand architecture significantly impact enantioselectivity and yield. Fluorination at the 5-position of the benzimidazole moieties ((R,R)-FeBIPF₂) enhances steric and electronic interactions, achieving 92–98% ee for α-monosubstituted substrates (Table 1).

Table 1: Catalyst Screening for 1,3-Nitrogen Migration

| Catalyst Ligand Modification | Yield (%) | ee (%) |

|---|---|---|

| (R,R)-FeBIP (H) | 98 | 90 |

| (R,R)-FeBIPF₂ (F) | 85 | 92 |

| (R,R)-FeBIPCl₂ (Cl) | 86 | 91 |

Reaction Condition Optimization

Optimal conditions for the target compound involve:

-

Catalyst : 2 mol% (R,R)-FeBIPF₂

-

Base : 2.0 equiv 2,2,6,6-tetramethylpiperidine (TMP)

-

Solvent : 1:1 1,2-dichlorobenzene (DCB)/CHCl₃

Lower temperatures improve enantioselectivity but reduce reaction rates, necessitating increased base loading to maintain efficiency. Under these conditions, the rearrangement of 1 proceeds in 98% yield and 98% ee.

Synthesis of Azanyl Ester Precursors

Preparation of 3-(6-Methoxypyridin-3-yl)propanoic Acid

The carboxylic acid precursor is synthesized via Heck coupling or directed ortho-metalation of 6-methoxypyridine, followed by alkylation and hydrolysis. Alternative routes include enzymatic resolution of racemic mixtures, though these are less atom-economical.

DCC-Mediated Coupling to Form Azanyl Esters

The azanyl ester 1 is prepared by coupling 3-(6-methoxypyridin-3-yl)propanoic acid with Boc-protected hydroxylamine (BocNHOH) using N,N′-dicyclohexylcarbodiimide (DCC) (Scheme 1).

General Procedure :

-

Dissolve 3-(6-methoxypyridin-3-yl)propanoic acid (1.0 equiv) and BocNHOH (1.0 equiv) in CH₂Cl₂ (0.2 M).

-

Add DCC (1.0 equiv) dropwise at 0°C.

-

Stir at room temperature for 2 hours, filter, and purify via silica gel chromatography.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 8.15 (d, J = 2.4 Hz, 1H, py-H), 7.55 (dd, J = 8.7, 2.4 Hz, 1H, py-H), 6.75 (d, J = 8.7 Hz, 1H, py-H), 3.95 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂), 1.47 (s, 9H, Boc).

Enantioselective Rearrangement to the Target Compound

Catalytic Asymmetric 1,3-Nitrogen Migration

Subjecting azanyl ester 1 to the optimized iron-catalyzed conditions yields the target compound with 98% ee (Table 2). The reaction’s enantioconvergence ensures that racemic starting materials produce enantiopure products, critical for scalable synthesis.

Table 2: Optimization of Reaction Conditions

| Temperature (°C) | TMP (equiv) | Yield (%) | ee (%) |

|---|---|---|---|

| –30 | 1.0 | 93 | 96 |

| –50 | 2.0 | 98 | 98 |

Workup and Purification

Post-reaction workup involves:

-

Dilution with CH₂Cl₂ and washing with aqueous NH₄Cl.

-

Extraction, drying (Na₂SO₄), and solvent removal.

-

Purification via flash chromatography (EtOAc/hexane).

Isolated Yield : 95%

Chiral HPLC Analysis : Chiralpak IA column, 98% ee (hexane/i-PrOH = 90:10, 1.0 mL/min).

| Concentration (mM) | Volume per 1 mg (mL) |

|---|---|

| 1 | 3.37 |

| 10 | 0.34 |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety.

Reduction: Reduction reactions may target the carbonyl group of the propanoic acid backbone.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyridine ring.

Major Products Formed

Oxidation: Oxidized derivatives of the methoxypyridine moiety.

Reduction: Reduced forms of the propanoic acid backbone, potentially leading to alcohols.

Substitution: Functionalized pyridine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.

Biology

The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its chiral nature and functional groups make it a valuable scaffold for drug development, particularly in the design of small molecule inhibitors.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of a wide range of derivatives with potential commercial applications.

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The methoxypyridine moiety can interact with aromatic residues in the enzyme’s active site, while the Boc-protected amino group provides steric hindrance.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Aromatic Substitutions

The following table highlights key analogs differing in aromatic substituents:

Key Observations :

Stereochemical Variants

- Enantiomeric differences can lead to divergent biological activities, as seen in protease inhibitors where stereochemistry dictates binding specificity .

Functional Group Variations

Key Observations :

- Hydrophilicity : The hydroxymethyl variant (CAS 1190870-93-9) shows increased water solubility, making it suitable for aqueous-phase reactions .

- Biological Activity : Peptide analogs (e.g., ) highlight the compound’s role in constructing bioactive molecules, though activity depends on substituent choice .

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral compound known for its potential biological activity, particularly in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a methoxypyridine moiety, which contribute to its unique properties and applications.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O5

- CAS Number : 1212298-83-3

- Molecular Weight : 296.32 g/mol

- Structural Features :

- Chiral center at the propanoic acid backbone.

- Protected amino group enhances stability and allows for selective reactions.

- Methoxypyridine moiety facilitates interactions with biological targets.

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which enable it to participate in various biochemical interactions.

The compound's mechanism of action primarily involves enzyme-substrate interactions. The methoxypyridine moiety can engage in π-stacking and hydrogen bonding with aromatic residues in the active sites of enzymes, while the Boc-protected amino group may provide steric hindrance that influences binding affinity and specificity.

Potential Applications

- Enzyme Inhibition : The compound can be designed as an inhibitor for specific enzymes, potentially leading to therapeutic applications in diseases where enzyme activity is dysregulated.

- Drug Development : Its structural complexity makes it a valuable scaffold for developing small molecule inhibitors targeting various biological pathways.

- Biochemical Probes : It can serve as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance, research into similar compounds has shown that modifications to the methoxypyridine moiety can significantly alter biological activity, suggesting that this compound could be optimized for enhanced efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | Lacks Boc protection | More reactive but less stable |

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid | Similar structure without methoxy group | Different reactivity and activity profile |

Case Studies

- Inhibition Studies : A study exploring the inhibition of a specific enzyme demonstrated that derivatives of this compound exhibited varying degrees of inhibition based on structural modifications, emphasizing the importance of the methoxypyridine moiety in enhancing binding affinity.

- Therapeutic Potential : Research into related compounds has indicated that modifications similar to those found in this compound can lead to significant improvements in pharmacological profiles, including increased potency and selectivity against target enzymes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically begins with a chiral amino acid derivative. The amine group is protected using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like triethylamine to prevent unwanted side reactions . Enantiomeric purity is maintained by using chiral auxiliaries or catalysts during the coupling of the 6-methoxypyridin-3-yl moiety. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC with chiral columns to verify stereochemical integrity .

Q. How can the Boc protecting group be selectively removed without degrading the 6-methoxypyridine ring?

- Methodological Answer : The Boc group is acid-labile. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) under controlled conditions (0–4°C, 1–2 hours) to minimize side reactions. The electron-donating methoxy group on the pyridine ring stabilizes it against acid hydrolysis. Confirm deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the pyridine ring and Boc group placement.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Chiral HPLC : To assess enantiomeric excess (>98% is typical for pharmaceutical intermediates) .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How does the stereochemistry at the C3 position influence biological activity in enzyme inhibition studies?

- Methodological Answer : The (R)-configuration is critical for binding to chiral enzyme active sites. For example, in kinase inhibition assays, the (R)-enantiomer may exhibit 10–100x higher activity than the (S)-form due to optimal spatial alignment with hydrophobic pockets. Compare IC₅₀ values of both enantiomers using fluorescence polarization assays . Contradictory data may arise if assay conditions (e.g., pH, co-solvents) alter protein conformation .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving substituent variations on the pyridine ring?

- Methodological Answer :

- Data Normalization : Account for variables like logP, solubility, and metabolic stability using computational tools (e.g., Schrödinger’s QikProp).

- Crystallographic Analysis : Co-crystallize the compound with target enzymes (e.g., proteases) to identify binding motifs.

- Meta-Analysis : Compare with structurally analogous compounds (e.g., 3-chlorophenyl vs. 6-methoxypyridin-3-yl derivatives) from PubChem datasets .

Example SAR Table:

| Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| 6-Methoxy (current) | 12 ± 2 | 1.8 |

| 4-Chloro | 45 ± 5 | 2.3 |

| 5-Methylthiophene | 85 ± 10 | 2.1 |

Q. What strategies mitigate organic degradation during long-term stability studies of this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation of the methoxy group.

- Stabilizers : Add antioxidants like BHT (0.01% w/v) to aqueous buffers.

- Accelerated Stability Testing : Use LC-MS to track degradation products (e.g., demethylated pyridine or Boc cleavage) under stress conditions (40°C/75% RH for 4 weeks) .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols using this compound as a building block?

- Methodological Answer :

- Coupling Efficiency : Use HATU/DIPEA in DMF for amide bond formation, monitoring by Kaiser test.

- Side-Chain Protection : The Boc group is stable under SPPS conditions (20% piperidine in DMF for Fmoc removal).

- Cleavage : Treat with TFA:thioanisole:water (95:3:2) to preserve the methoxypyridine ring while deprotecting the peptide .

Data Contradiction Analysis

Q. Why might enzyme inhibition results vary between in vitro and cell-based assays for this compound?

- Methodological Answer : Discrepancies often arise from differences in membrane permeability (e.g., logD at pH 7.4 vs. 2.0) or intracellular esterase-mediated hydrolysis. Perform parallel assays:

In Vitro : Purified enzyme + compound in buffer.

Cell-Based : Use fluorescent probes (e.g., FRET substrates) in live cells.

Normalize data using a reference inhibitor (e.g., staurosporine for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.